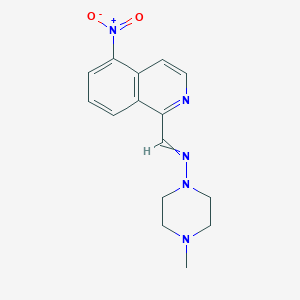
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine typically involves the following steps:
Formation of the Nitroisoquinoline Core: The nitroisoquinoline core can be synthesized through nitration of isoquinoline using nitric acid and sulfuric acid under controlled conditions.
Attachment of the Piperazine Moiety: The 4-methylpiperazine can be introduced via nucleophilic substitution reactions, where the nitroisoquinoline is reacted with 4-methylpiperazine in the presence of a suitable base like potassium carbonate.
Formation of the Methanimine Linkage: The final step involves the formation of the methanimine linkage, which can be achieved through condensation reactions using formaldehyde or other aldehydes under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitroisoquinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its structural features.
Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.
Industry: Could be used in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the piperazine moiety might interact with various biomolecules through hydrogen bonding or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylpiperazin-1-yl)-1-(isoquinolin-1-yl)methanimine: Lacks the nitro group, which may result in different biological activity.
N-(4-methylpiperazin-1-yl)-1-(5-chloroisoquinolin-1-yl)methanimine: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine is unique due to the presence of both the nitroisoquinoline and piperazine moieties, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
169261-20-5 |
|---|---|
Fórmula molecular |
C15H17N5O2 |
Peso molecular |
299.33 g/mol |
Nombre IUPAC |
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine |
InChI |
InChI=1S/C15H17N5O2/c1-18-7-9-19(10-8-18)17-11-14-12-3-2-4-15(20(21)22)13(12)5-6-16-14/h2-6,11H,7-10H2,1H3 |
Clave InChI |
XPERZUAZVKRAIJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)N=CC2=NC=CC3=C2C=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


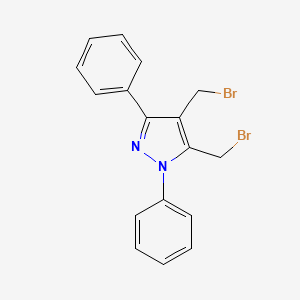
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
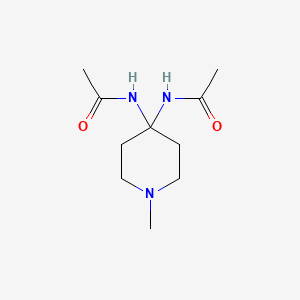
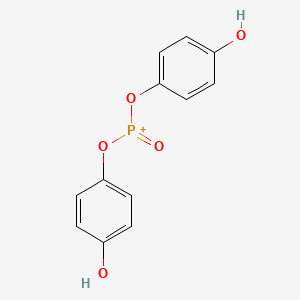
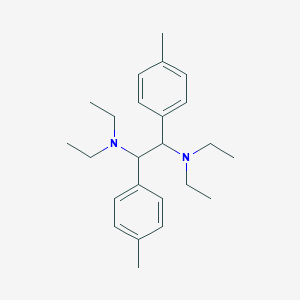
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
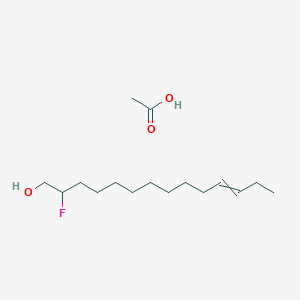
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
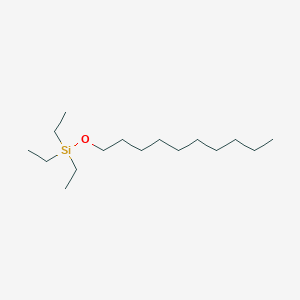
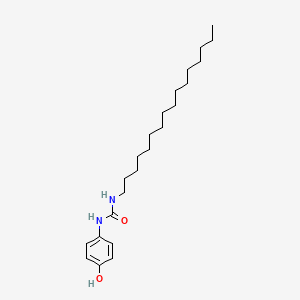
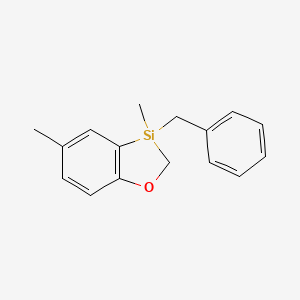
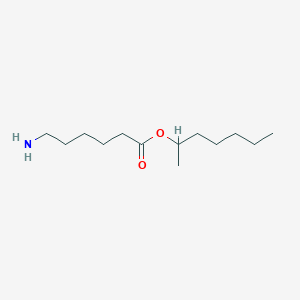
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
